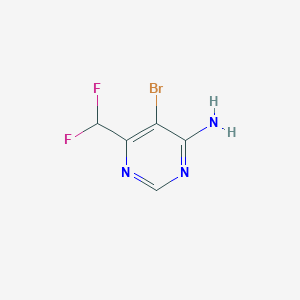

5-Bromo-6-(difluoromethyl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

5-bromo-6-(difluoromethyl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrF2N3/c6-2-3(4(7)8)10-1-11-5(2)9/h1,4H,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGBSXFPBUUNSDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)N)Br)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrF2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki cross-coupling reaction, which involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under palladium catalysis . This method allows for the efficient formation of carbon-carbon bonds, resulting in the desired pyrimidine derivative.

Industrial Production Methods

Industrial production of 5-Bromo-6-(difluoromethyl)pyrimidin-4-amine may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-(difluoromethyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and arylboronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

5-Bromo-6-(difluoromethyl)pyrimidin-4-amine has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties

Mechanism of Action

The mechanism of action of 5-Bromo-6-(difluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Substituent Effects on Bioactivity and Physicochemical Properties

The activity of pyrimidine derivatives is highly dependent on substituents at positions 4, 5, and 4. Below is a comparison with key analogues:

Key Observations :

- Fluorine Impact : The difluoromethyl group in the target compound balances lipophilicity and metabolic stability, whereas trifluoromethyl (e.g., U8) or fluorinated oxadiazole moieties () further enhance target binding via hydrophobic and electrostatic interactions .

- Halogen Effects : Bromine at position 5 is conserved in pesticidal agents (e.g., U8) but may reduce solubility compared to chloro or methoxy analogues ().

- Amino Group: The 4-NH$_2$ group facilitates hydrogen bonding, critical for enzyme inhibition (e.g., acetylcholinesterase in ) .

Structural and Crystallographic Comparisons

Electronic and Steric Effects

- Electron-Withdrawing Groups : Difluoromethyl (−CF$2$H) and trifluoromethyl (−CF$3$) decrease basicity of adjacent amines, enhancing membrane permeability (). Chloro and bromo substituents increase electrophilicity, favoring nucleophilic target interactions .

Biological Activity

5-Bromo-6-(difluoromethyl)pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C5H4BrF2N3

- Molecular Weight : 220.01 g/mol

- IUPAC Name : 5-Bromo-6-(difluoromethyl)pyrimidin-4-amine

Biological Activity Overview

The compound has been investigated for various biological activities, including:

- Antimicrobial Activity : Studies have demonstrated that 5-Bromo-6-(difluoromethyl)pyrimidin-4-amine exhibits significant antifungal and antibacterial properties, making it a candidate for developing new antimicrobial agents.

- Cytotoxic Effects : Research indicates that this compound shows cytotoxic effects against several cancer cell lines. For instance, it has been reported to inhibit the proliferation of MCF-7 and MDA-MB-231 breast cancer cells with IC50 values ranging from 0.87 to 12.91 μM .

The mechanisms through which 5-Bromo-6-(difluoromethyl)pyrimidin-4-amine exerts its biological effects include:

- Inhibition of Key Enzymes : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, which are crucial for cancer cell survival and proliferation .

- Induction of Apoptosis : It has been found to induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death .

- Cell Cycle Arrest : The compound can arrest the cell cycle at the G2/M phase, preventing cancer cells from dividing and proliferating .

Study 1: Anticancer Activity

A study explored the anticancer potential of 5-Bromo-6-(difluoromethyl)pyrimidin-4-amine against various tumor cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with particular effectiveness in breast cancer models.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 0.87 |

| MDA-MB-231 | 1.75 |

Study 2: Antimicrobial Properties

Another research focused on the antimicrobial activity of the compound against common pathogens. The findings revealed potent antifungal activity against Aspergillus niger and Fusarium oxysporum, suggesting its potential use in agricultural applications as an antifungal agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.